(S)-DI-Tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate
Description
(S)-Di-Tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate (CAS: 143540-05-0; enantiomer CAS: 958635-12-6) is a chiral piperazine derivative with a hydroxymethyl substituent at the 2-position and tert-butyloxycarbonyl (Boc) protecting groups at the 1- and 4-positions. Its molecular formula is C₁₅H₂₈N₂O₅, with a molecular weight of 316.39 g/mol . The compound is widely utilized as a key intermediate in organic synthesis, particularly in the development of proteolysis-targeting chimeras (PROTACs) for targeted protein degradation .
The stereochemistry of the hydroxymethyl group (S-configuration) is critical for its application in chiral drug synthesis. The Boc groups enhance solubility in organic solvents and stabilize the piperazine core during reactions, while the hydroxymethyl moiety serves as a handle for further functionalization, such as sulfonylation or cyanomethylation .
Properties
IUPAC Name |
ditert-butyl (2S)-2-(hydroxymethyl)piperazine-1,4-dicarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N2O5/c1-14(2,3)21-12(19)16-7-8-17(11(9-16)10-18)13(20)22-15(4,5)6/h11,18H,7-10H2,1-6H3/t11-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXCFQKQBPSGAKK-NSHDSACASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(C(C1)CO)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCN([C@@H](C1)CO)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-DI-Tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate typically involves the reaction of (S)-4-benzyl 1-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate with palladium on carbon (Pd/C) under hydrogen atmosphere. The reaction is carried out in methanol at room temperature for about 3 hours. The solid catalyst is then removed by filtration, and the filtrate is concentrated to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
(S)-DI-Tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydroxymethyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield a carboxylic acid derivative, while reduction can produce different piperazine derivatives.
Scientific Research Applications
(S)-DI-Tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Utilized in the development of pharmaceutical compounds, particularly those targeting the central nervous system.
Industry: Applied in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of (S)-DI-Tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on its structure and the nature of the target. The pathways involved in its mechanism of action are often related to its ability to form stable complexes with proteins or other biomolecules.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Differences
The following table highlights key structural analogs and their distinguishing features:
Key Comparative Insights
Functional Group Reactivity
- The hydroxymethyl group in the target compound enables versatile derivatization (e.g., mesylation in , cyanomethylation in ), making it superior to analogs like the methyl or aminomethyl derivatives for multi-step synthesis .
- The aminomethyl analog (CAS: 1808248-63-6) offers nucleophilic reactivity for coupling reactions but requires stringent storage conditions (2–8°C, inert atmosphere) due to amine instability .
Stereochemical Impact
- The (S)-enantiomer (CAS: 958635-12-6) is available at 98% purity, whereas racemic mixtures (e.g., rac-II-34 in ) are less suitable for enantioselective applications .
- The (2R,5R)-stereoisomer (CAS: 1427561-80-5) demonstrates how additional chiral centers influence conformational rigidity and ligand-receptor interactions .
Protection Group Strategies
- The Boc-protected parent compound (CAS: 76535-75-6) lacks functional handles but serves as a stable scaffold for introducing diverse substituents .
- Benzyl-protected analogs (e.g., CAS: 529516-61-8 in ) highlight alternative protection strategies, though tert-butyl groups are preferred for acid-labile conditions .
Biological Activity
(S)-Di-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate (CAS: 958635-12-6) is a synthetic compound derived from piperazine, characterized by its unique stereochemistry and functional groups. This article delves into its biological activity, synthesis, and potential applications in medicinal chemistry and pharmacology.
- Molecular Formula : C18H26N2O5
- Molecular Weight : 342.41 g/mol
- IUPAC Name : di-tert-butyl (S)-2-(hydroxymethyl)piperazine-1,4-dicarboxylate
- SMILES Notation : CC(C)(C)OC(=O)N1CCN(C(=O)OC(C)(C)C)C@HC1
This compound exhibits biological activity primarily through its interaction with various molecular targets, including receptors and enzymes. The compound's mechanism of action can be attributed to its ability to form stable complexes with proteins, influencing biochemical pathways related to:
- Enzyme Inhibition : Acting as an inhibitor for certain enzymes involved in metabolic processes.
- Receptor Modulation : Potentially functioning as a modulator at neurotransmitter receptors, particularly in the central nervous system.
Pharmacological Studies
Research indicates that compounds similar to this compound may exhibit selective activity towards dopamine receptors. For instance, studies have shown that modifications to the piperazine scaffold can yield compounds with biased agonist properties at D2 dopamine receptors, influencing downstream signaling pathways such as cAMP production and β-arrestin recruitment .
Table 1: Biological Activity Comparison
| Compound | Target Receptor | EC50 (nM) | Emax (%) | Activity Type |
|---|---|---|---|---|
| This compound | D2 Dopamine Receptor | TBD | TBD | Potential Agonist |
| Compound 16 (analog) | D2 Dopamine Receptor | 12 | 60 | Biased Agonist |
| LY3154207 | D1 Dopamine Receptor | 8 | 62 | Positive Allosteric Modulator |
Case Studies
Recent studies have explored the biological implications of related compounds. For example, the discovery of biased agonists based on the aripiprazole scaffold has highlighted the importance of structural modifications in enhancing receptor selectivity and efficacy . These findings suggest that this compound may similarly benefit from structural optimization to improve its pharmacological profile.
Synthesis and Production
The synthesis of this compound typically involves:
- Starting Materials : Using (S)-4-benzyl 1-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate.
- Catalysts : Employing palladium on carbon (Pd/C) under hydrogen atmosphere.
- Solvent : Conducting reactions in methanol at room temperature for approximately three hours.
Industrial Production Methods
Industrial synthesis mirrors laboratory methods but is scaled for higher yields using continuous flow reactors and automated systems. This approach enhances efficiency and product consistency.
Q & A
Q. What are the established synthetic routes for (S)-DI-Tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate?
The compound is typically synthesized via reductive amination or nucleophilic substitution. A common approach involves:
- Step 1 : Reacting a piperazine precursor (e.g., 2-(hydroxymethyl)piperazine) with tert-butyl dicarbonate under basic conditions to install the Boc protecting groups.
- Step 2 : Stereochemical control at the 2-hydroxymethyl position is achieved using chiral auxiliaries or enantioselective catalysts, as seen in similar syntheses of tert-butyl piperazine derivatives .
- Purification : Silica gel chromatography or recrystallization is employed to isolate the (S)-enantiomer, as noted in catalog entries for related chiral piperazine derivatives .
Q. What analytical techniques are critical for characterizing this compound?
- NMR Spectroscopy : H and C NMR are essential for confirming the tert-butyl groups (δ ~1.4 ppm for H) and hydroxymethyl substituent (δ ~3.5–4.0 ppm). Piperazine ring protons appear as distinct multiplets .
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion ([M+H]) and fragmentation patterns.
- Polarimetry : Used to confirm enantiomeric excess (ee) for the (S)-configuration .
Q. How can researchers optimize purification to avoid diastereomer contamination?
- Use chiral stationary phases in HPLC (e.g., Chiralpak® columns) for high-resolution separation.
- Recrystallization in solvents like hexane/ethyl acetate (1:1) can enhance enantiomeric purity, as demonstrated in tert-butyl piperazine carboxylate syntheses .
Advanced Research Questions
Q. How can contradictory NMR data for piperazine derivatives be resolved?
Contradictions in chemical shifts may arise from solvent effects or rotameric equilibria. Solutions include:
Q. What strategies improve stereochemical fidelity in multi-step syntheses using this compound?
Q. What role does this compound play in synthesizing bioactive molecules?
It serves as a chiral building block for:
Q. How can low yields in coupling reactions involving this compound be addressed?
- Catalyst Screening : Pd-based catalysts (e.g., Pd(OAc)) or Cu(I) salts improve cross-coupling efficiency.
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance reactivity, as reported in tert-butyl piperazine carboxylate coupling reactions .
Methodological Considerations
Q. What are the limitations of using LiAlH4_44 in reductions involving this compound?
LiAlH may over-reduce sensitive functionalities (e.g., esters). Safer alternatives include:
Q. How can researchers validate enantiomeric purity post-synthesis?
- Chiral HPLC : Compare retention times with racemic standards.
- X-ray Crystallography : Resolve absolute configuration, as applied to tert-butyl-protected piperazine analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
